ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, providing efficient routes to these compounds. For instance, a novel pyrimidine derivative was synthesized via a Biginelli cyclocondensation reaction using a catalyst like SiCl4, yielding good product yields and characterized by techniques including IR, NMR, and elemental analysis (Mohan et al., 2014). This method is indicative of the synthetic approaches used for structurally similar compounds.
Molecular Structure Analysis
Crystal and molecular structure analyses are commonly conducted using X-ray diffraction. For example, a structural analysis provided insights into the crystallography of a related compound, revealing significant angles and conformations that contribute to the understanding of molecular interactions and stability (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives encompasses a variety of reactions, including their use in antioxidant and radioprotective activities. The reactivity is influenced by the functional groups attached to the pyrimidine ring, which can undergo transformations leading to new compounds with significant biological activities (Mohan et al., 2014).
properties
IUPAC Name |
ethyl 4-(4-acetamidophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-23-15(21)13-9(2)17-16(22)19-14(13)11-5-7-12(8-6-11)18-10(3)20/h5-8,14H,4H2,1-3H3,(H,18,20)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMNXRIKFWTJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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